1-(1,3-Benzothiazol-2-yl)ethanol
Overview
Description
“1-(1,3-Benzothiazol-2-yl)ethanol” is a chemical compound with the molecular formula C9H9NOS . It is also known as “2-Benzothiazolemethanol, a-methyl” and "a-Methyl-2-benzothiazolemethanol" .
Synthesis Analysis
The synthesis of benzothiazoles, which includes “1-(1,3-Benzothiazol-2-yl)ethanol”, involves various methods. One common method is the reaction of 2-aminothiophenol with aldehydes in DMSO, which provides 2-substituted benzothiazoles . Another method involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO .
Molecular Structure Analysis
The molecular structure of “1-(1,3-Benzothiazol-2-yl)ethanol” consists of a benzothiazole ring attached to an ethanol group . The benzothiazole ring is a heterocyclic compound, consisting of a benzene ring fused to a thiazole ring .
Physical And Chemical Properties Analysis
“1-(1,3-Benzothiazol-2-yl)ethanol” has a molecular weight of 179.23900 . Other physical and chemical properties such as melting point, boiling point, and solubility are not explicitly mentioned in the search results.
Scientific Research Applications
Proteomics Research
1-(1,3-Benzothiazol-2-yl)ethanol: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used in the preparation of biochemical samples where it may play a role in stabilizing proteins or modifying protein interactions .
Green Chemistry Synthesis
The compound is involved in green chemistry practices for synthesizing benzothiazole compounds. It’s used in condensation reactions with various substrates like aldehydes, ketones, and acids, contributing to more environmentally friendly synthetic routes .
Antibacterial Activity
Benzothiazole derivatives, including 1-(1,3-Benzothiazol-2-yl)ethanol , have been evaluated for their antibacterial properties. They are particularly researched for their potential as DNA gyraseB inhibitors, which is a crucial enzyme for bacterial DNA replication .
Antimicrobial Evaluation
This compound has been tested for its in vitro antimicrobial activity against both gram-positive and gram-negative bacterial strains. Its efficacy in this area could lead to new treatments for bacterial infections .
Quantitative Structure-Activity Relationship (QSAR) Modeling
1-(1,3-Benzothiazol-2-yl)ethanol: is used in QSAR modeling to establish correlations between physicochemical properties and biological activity. This helps in predicting the effectiveness of new compounds in drug development .
Pharmaceutical and Biological Activity
The benzothiazole ring, part of the 1-(1,3-Benzothiazol-2-yl)ethanol structure, is significant in medicinal chemistry. It exhibits a wide range of biological activities, including anticancer, antidiabetic, and neuroprotective effects. This makes it a valuable compound for developing new medications .
Future Directions
Benzothiazoles, including “1-(1,3-Benzothiazol-2-yl)ethanol”, have a high degree of structural diversity and possess a range of pharmacological properties, making them vital for the investigation of novel therapeutics . Future research may focus on developing more potent biologically active benzothiazole-based drugs .
Mechanism of Action
Target of Action
tuberculosis . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Biochemical Pathways
The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . The initial step involved the synthesis of (E)-5-arylidenethiazolidine-2,4-diones from the Knoevenagel condensation reaction of 1,3-thiazolidine-2,4-dione with various aromatic aldehydes in ethanol solvent in the presence of a piperidine catalyst .
Pharmacokinetics
The molecular weight of the compound is 17924 , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity . The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
Action Environment
The reaction system for the synthesis of similar compounds was irradiated with a 12w blue led for 6 h under an air atmosphere , suggesting that light and atmospheric conditions could potentially influence the synthesis and stability of the compound.
properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-6(11)9-10-7-4-2-3-5-8(7)12-9/h2-6,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXZTUFERFFNCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2S1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80385281 | |
Record name | 1-(1,3-benzothiazol-2-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80385281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzothiazol-2-yl)ethanol | |
CAS RN |
17147-80-7 | |
Record name | 1-(1,3-benzothiazol-2-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80385281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.